molecular formula C14H14N2O4S2 B4775473 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4775473
M. Wt: 338.4 g/mol
InChI Key: LCEIBFCSDOBJPV-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as MNTX, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. MNTX is a thiazolone derivative that has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to possess anti-cancer properties, and it has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess neuroprotective properties, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammatory responses. This compound has also been shown to induce apoptosis, a process of programmed cell death that is important in the regulation of cancer and neurodegeneration. Additionally, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it a useful tool for studying the biological effects of the compound. Another advantage is that this compound has been extensively studied, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the signaling pathways that are involved in inflammation, cancer, and neurodegeneration. However, one limitation of this compound is that it has not been studied extensively in vivo, and its effects in animal models may differ from its effects in vitro.

Future Directions

There are several future directions for the study of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate its potential therapeutic applications in various diseases. For example, more studies are needed to determine the efficacy of this compound in animal models of inflammatory diseases, cancer, and neurodegeneration. Another direction is to investigate the safety and toxicity of this compound. Although this compound has been shown to be relatively safe in vitro, more studies are needed to determine its safety profile in vivo. Additionally, more studies are needed to investigate the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Finally, more studies are needed to investigate the structure-activity relationship of this compound, including the synthesis and testing of analogs with improved potency and selectivity.

properties

IUPAC Name

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-3-6-21-14-15-10(13(17)22-14)7-9-4-5-12(20-2)11(8-9)16(18)19/h4-5,7-8H,3,6H2,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEIBFCSDOBJPV-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

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